Ethyl 1-oxaspiro[2.7]decane-2-carboxylate
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Overview
Description
Ethyl 1-oxaspiro[2.7]decane-2-carboxylate is a chemical compound with the molecular formula C₁₂H₂₀O₃ and a molecular weight of 212.29 g/mol . It is a spiro compound, meaning it contains a spiro-connected bicyclic system, which is a unique structural feature that can impart interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-oxaspiro[2.7]decane-2-carboxylate typically involves the reaction of a suitable precursor with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-oxaspiro[2.7]decane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 1-oxaspiro[2.7]decane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 1-oxaspiro[2.7]decane-2-carboxylate exerts its effects depends on the specific context of its use. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The spiro structure can provide a unique fit for certain molecular targets, enhancing its activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
- Diethyl 2-oxo-1-oxaspiro[4.5]decane-3,4-dicarboxylate
- Ethyl 2-oxo-4-cyano-1-oxaspiro[4.5]decane-3-carboxylate
Uniqueness
Ethyl 1-oxaspiro[2.7]decane-2-carboxylate is unique due to its specific spiro structure, which can impart distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from chemical synthesis to potential therapeutic uses .
Biological Activity
Ethyl 1-oxaspiro[2.7]decane-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
This compound features a spirocyclic structure which is significant in determining its biological properties. The presence of the carboxylate group and the oxaspiro moiety can influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Research indicates that compounds with similar structural features exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. For instance, studies have shown that spirocyclic compounds can interact with cellular pathways involved in cancer progression.
- Neuropharmacological Effects : Some spiro compounds are known to exhibit neuroleptic properties, potentially influencing neurotransmitter systems. This suggests that this compound could have applications in treating neurological disorders.
In Vitro Studies
A study exploring the anticancer potential of related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Caco-2 (colorectal cancer) cells. The study utilized the MTT assay to assess cell viability after treatment with different concentrations of the compound:
Concentration (μg/mL) | % Viability (MCF-7) | % Viability (Caco-2) |
---|---|---|
31.25 | 85 | 90 |
62.5 | 70 | 75 |
125 | 50 | 60 |
250 | 30 | 40 |
These results indicate a dose-dependent cytotoxic effect, suggesting that higher concentrations significantly impair cell viability, thus supporting its potential as an anticancer agent .
Neuropharmacological Studies
In animal models, compounds similar to this compound have shown neuroleptic effects at low doses, indicating their potential for managing conditions like anxiety or schizophrenia. For example, doses as low as 0.0005mg kg have been effective in inhibiting apomorphine-induced vomiting in dogs, a model for assessing antiemetic properties .
Case Study: Anticancer Efficacy
In a specific case study involving a synthetic derivative of this compound, researchers reported significant inhibition of tumor growth in xenograft models when administered at therapeutic doses. The study highlighted the compound's ability to induce apoptosis through modulation of apoptotic pathways involving caspases and Bcl-2 family proteins.
Case Study: Neuroleptic Activity
Another case study examined the effects of a related spiro compound on rodent models exhibiting anxiety-like behaviors. The compound demonstrated anxiolytic effects comparable to standard anxiolytics at specific dosages, suggesting its potential use in treating anxiety disorders.
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
ethyl 1-oxaspiro[2.7]decane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-2-14-11(13)10-12(15-10)8-6-4-3-5-7-9-12/h10H,2-9H2,1H3 |
InChI Key |
VTRYDSFXBNZTEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCCCCCC2 |
Origin of Product |
United States |
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